molecular formula C8H4BrNO3 B1524392 5-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944898-52-6

5-Bromobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B1524392
CAS No.: 944898-52-6
M. Wt: 242.03 g/mol
InChI Key: AJRDRXNMYCNFOW-UHFFFAOYSA-N
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Description

Overview of Benzoxazole Chemistry

Benzoxazole represents a fundamental heterocyclic scaffold in modern organic chemistry, characterized by its aromatic organic structure with molecular formula C₇H₅NO and featuring a benzene-fused oxazole ring system. This bicyclic heterocycle exhibits remarkable stability due to its aromaticity while maintaining reactive sites that enable extensive functionalization opportunities. The benzoxazole framework demonstrates significant importance across multiple chemical disciplines, serving as a cornerstone in pharmaceutical chemistry, materials science, and synthetic methodology development.

The structural characteristics of benzoxazole derivatives contribute to their widespread utility in research applications. The presence of both nitrogen and oxygen heteroatoms within the aromatic system creates unique electronic properties that influence molecular behavior and biological activity. These compounds frequently serve as starting materials for synthesizing larger, more complex bioactive structures, particularly in medicinal chemistry where they function as key pharmacophores. The versatility of the benzoxazole scaffold stems from its ability to undergo various chemical transformations while maintaining structural integrity.

Benzoxazole derivatives exhibit diverse chemical reactivity patterns that make them valuable synthetic intermediates. The heterocyclic nature of these compounds provides multiple sites for electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups. Common synthetic transformations include nitration, which preferentially occurs at the 6-position, and amination reactions where amino groups enter at the 3-position. Additionally, alkylation and arylation reactions can be accomplished through palladium-catalyzed processes, demonstrating the adaptability of benzoxazole chemistry to modern synthetic methodologies.

The chemical properties of benzoxazole compounds are significantly influenced by substituent effects. Electron-withdrawing groups enhance halogenation reactions, while the presence of various substituents can dramatically alter the compound's reactivity profile. These structure-activity relationships form the foundation for rational design approaches in developing new benzoxazole derivatives with targeted properties. The ability to predictably modify chemical behavior through strategic substitution patterns has made benzoxazole chemistry an essential tool in contemporary organic synthesis.

Historical Context of Brominated Benzoxazole Derivatives

The development of brominated benzoxazole derivatives represents a significant advancement in heterocyclic chemistry, with research efforts intensifying over the past two decades to explore their synthetic potential and biological applications. Early investigations into halogenated benzoxazoles focused primarily on understanding the electronic effects of halogen substitution on the parent heterocyclic system. These foundational studies established that brominated derivatives exhibited enhanced reactivity profiles compared to their unsubstituted counterparts, particularly in cross-coupling reactions and nucleophilic substitution processes.

Historical synthetic approaches to brominated benzoxazoles initially relied on direct halogenation methods, which often suffered from regioselectivity challenges and harsh reaction conditions. The development of more sophisticated synthetic strategies emerged from the need to access specific substitution patterns with high precision. Modern methodologies have evolved to include lithiation-based approaches, where organolithium intermediates are trapped with electrophilic brominating agents such as 1,2-dibromo-1,1,2,2-tetrafluoroethane, providing excellent regiocontrol.

The synthesis of 5-brominated derivatives specifically has attracted considerable attention due to their unique reactivity patterns. Research has demonstrated that 5-bromooxazole derivatives can be successfully prepared through carefully controlled lithiation procedures followed by electrophilic bromination. These synthetic advances have enabled the preparation of previously inaccessible brominated benzoxazole structures, expanding the scope of available building blocks for pharmaceutical and materials chemistry applications.

Contemporary research in brominated benzoxazole chemistry has focused on developing environmentally friendly and efficient synthetic protocols. Recent methodologies incorporate microwave-assisted synthesis, continuous flow chemistry, and transition metal-catalyzed approaches to improve reaction efficiency while reducing environmental impact. These advances have made brominated benzoxazole derivatives more accessible to researchers across various disciplines, facilitating their incorporation into diverse synthetic programs and drug discovery efforts.

Significance of 5-Bromobenzo[d]oxazole-2-carboxylic acid in Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its distinctive combination of functional groups that provide multiple vectors for chemical modification and biological activity. The compound's molecular formula C₈H₄BrNO₃ and molecular weight of 242.03 g/mol reflect a carefully balanced structure that incorporates both electron-withdrawing and electron-donating elements. This molecular architecture creates a versatile platform for synthetic elaboration while maintaining the inherent stability associated with the benzoxazole core.

The strategic placement of the bromine atom at the 5-position provides exceptional opportunities for cross-coupling chemistry, particularly Suzuki-Miyaura reactions that enable the introduction of diverse aryl and heteroaryl substituents. This reactivity profile positions this compound as a valuable intermediate in medicinal chemistry programs where structural diversity is paramount. The carboxylic acid functionality at the 2-position further enhances synthetic utility by offering additional transformation possibilities including amidation, esterification, and reduction reactions.

Research investigations have demonstrated that this compound serves as an effective building block for pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. The compound's ability to participate in diverse chemical transformations while maintaining structural integrity makes it particularly valuable in drug discovery programs targeting multiple therapeutic areas. Structure-activity relationship studies have revealed that modifications at both the 5-position and the carboxylic acid group can dramatically influence biological activity profiles.

The compound's significance extends beyond pharmaceutical applications to include materials science and chemical biology research. The benzoxazole core provides excellent fluorescent properties that can be modulated through substitution patterns, making derivatives valuable as fluorescent probes and optical brighteners. The combination of the bromine substituent and carboxylic acid group creates unique electronic properties that influence both photophysical characteristics and molecular recognition events in biological systems.

Property Value Reference
Molecular Formula C₈H₄BrNO₃
Molecular Weight 242.03 g/mol
IUPAC Name 5-bromo-1,3-benzoxazole-2-carboxylic acid
CAS Number 944898-52-6
Physical Form Crystalline solid

Research Objectives and Scope

The primary research objectives surrounding this compound encompass comprehensive characterization of its chemical properties, synthetic applications, and potential for generating novel derivatives with enhanced biological activities. Contemporary research efforts focus on developing efficient synthetic methodologies that maximize yield while minimizing environmental impact, particularly through the implementation of green chemistry principles and sustainable synthetic practices. These objectives align with broader trends in modern organic chemistry toward more environmentally responsible synthetic approaches.

Synthetic methodology development represents a central research objective, with particular emphasis on exploring novel coupling reactions and functional group transformations that leverage the unique reactivity profile of this compound. Research programs are investigating advanced cross-coupling strategies, including palladium-catalyzed reactions that enable efficient installation of diverse substituents at the 5-position. Additionally, studies are examining the potential for utilizing the carboxylic acid group in multicomponent reactions and tandem synthetic sequences.

The scope of current research extends to systematic structure-activity relationship investigations aimed at understanding how modifications to the basic scaffold influence biological properties. These studies involve synthesizing libraries of derivatives with varying substituents at key positions and evaluating their activities against diverse biological targets. The research encompasses both traditional medicinal chemistry approaches and more recent chemical biology methodologies that employ molecular modeling and computational chemistry to guide synthetic efforts.

Mechanistic studies constitute another important research objective, focusing on elucidating the detailed reaction pathways involved in key transformations of this compound. Understanding these mechanisms enables the development of more efficient synthetic protocols and facilitates the design of novel reaction strategies. Research efforts also encompass photophysical characterization studies that examine the fluorescent properties of derivatives, particularly their potential applications as molecular probes and imaging agents.

Research Area Specific Objectives Expected Outcomes
Synthetic Methodology Develop efficient cross-coupling protocols Improved access to diverse derivatives
Biological Evaluation Screen for antimicrobial and anticancer activity Identification of lead compounds
Mechanistic Studies Elucidate reaction pathways Enhanced synthetic efficiency
Materials Applications Explore fluorescent properties Novel optical materials
Green Chemistry Implement sustainable synthetic practices Reduced environmental impact

Properties

IUPAC Name

5-bromo-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRDRXNMYCNFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680019
Record name 5-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-52-6
Record name 5-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Bromination of Benzo[d]oxazole-2-carboxylic Acid

One direct approach involves the bromination of benzo[d]oxazole-2-carboxylic acid at the 5-position:

  • Step 1: Synthesize benzo[d]oxazole-2-carboxylic acid by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions (e.g., polyphosphoric acid).

  • Step 2: Brominate the benzoxazole ring selectively at the 5-position using bromine in acetic acid, controlling temperature (18–35°C) and bromine equivalents (1.0–1.5 g per gram of substrate) to achieve high regioselectivity and yield.

  • Step 3: Quench the bromination reaction with water and isolate the product.

This method is supported by patent WO2000073288A1, which outlines a high-yield bromination process for 5-substituted oxazoles using acetic acid and bromine under mild conditions, with careful control of reagent quantities and temperature for optimal results.

Synthesis via Intramolecular Mitsunobu Cyclization of Amide Intermediates

A sophisticated method involves the following steps:

  • Step 1: Coupling of 2-amino-4-bromophenol with a carboxylic acid derivative using 1,1-carbonyldiimidazole (CDI) to form an amide intermediate.

  • Step 2: Intramolecular Mitsunobu reaction to cyclize the amide into the benzoxazole ring, forming this compound derivatives.

This approach has been demonstrated with yields ranging from 38% to 87%, indicating good efficiency and regioselectivity for the brominated benzoxazole scaffold.

Synthesis via Reaction of 2-Amino-4-Bromophenol with Substituted Benzoic Acids

Another approach involves:

  • Reacting 2-amino-4-bromophenol with substituted benzoic acids or their derivatives in the presence of polyphosphoric acid or other cyclizing agents.

  • Heating the mixture at elevated temperatures (typically 150–180°C) to promote cyclization and dehydration, leading to the formation of the benzoxazole ring with the bromine substituent preserved at the 5-position.

This method has been widely used for synthesizing various substituted benzoxazoles, including this compound, with moderate to good yields.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Yield (%) Notes
Bromination of benzo[d]oxazole-2-carboxylic acid Bromine in acetic acid, water quench 18–35 High (not specified) Selective 5-position bromination
Mitsunobu Intramolecular Cyclization 2-amino-4-bromophenol, CDI, Mitsunobu reagents Room temp to mild heating 38–87 Efficient, regioselective cyclization
Cyclization with polyphosphoric acid 2-amino-4-bromophenol, substituted benzoic acid, PPA 150–180 Moderate to good Classical method, high temp required

Research Findings and Optimization Notes

  • Temperature Control: Maintaining reaction temperatures between 15–35°C during bromination reduces side reactions and improves selectivity.

  • Reagent Ratios: Using 1.0 to 1.5 grams of bromine per gram of substrate with 5–15 ml of acetic acid ensures effective bromination.

  • Cyclization Agents: Polyphosphoric acid (PPA) is a common cyclizing agent providing good yields in benzoxazole synthesis but requires high temperatures and careful handling.

  • Mitsunobu Reaction Efficiency: This method offers a milder alternative with good yields and is suitable for sensitive substituents.

  • Purification: Column chromatography is typically used to purify the final this compound, ensuring high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoxazoles with various functional groups.

    Oxidation and Reduction Reactions: Products include alcohols or carboxylate salts.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

Medicinal Chemistry

5-Bromobenzo[d]oxazole-2-carboxylic acid serves as a versatile building block for synthesizing pharmaceutical compounds. Its derivatives exhibit various biological activities, making them candidates for drug development.

Antimicrobial Activity :
Research indicates that this compound demonstrates significant antimicrobial properties against several bacterial and fungal strains. The following table summarizes its inhibition effects:

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Anti-inflammatory Activity :
The compound has shown potential in inhibiting inflammatory pathways. Molecular docking studies suggest strong binding affinities with targets such as Cyclooxygenase-2 (COX-2), with an IC50 value of 0.103 µM, comparable to standard anti-inflammatory drugs like ibuprofen.

Material Science

In material science, this compound is utilized in the development of advanced materials, including polymers and organic semiconductors. Its unique structure contributes to the electronic properties of these materials, making them suitable for applications in electronics and photonics.

Biological Studies

The compound is employed in biological studies to investigate enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets enhances its utility in drug discovery and development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial effects, leading to further exploration of its mechanism of action.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Cytotoxic Effects in Cancer Models

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The following table summarizes the cytotoxicity results:

Cell LineIC50 (µM)
HeLa1.54
MDA-MB-2310.85

These findings highlight its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromobenzo[d]oxazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 5-bromobenzo[d]oxazole-2-carboxylic acid with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Key References
This compound C₈H₄BrNO₃ 242.03 No data Oxazole ring, Br, COOH
5-Bromobenzo[b]thiophene-3-carboxylic acid C₉H₅BrO₂S 257.10 284–287 Thiophene ring, Br, COOH
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ 235.46 No data Br, Cl, COOH
5-Bromobenzo[d]isothiazole-3-carboxylic acid C₈H₄BrNO₂S 258.09 No data Isothiazole ring, Br, COOH

Key Observations :

  • Heteroatom Influence: Replacing the oxazole's oxygen with sulfur (in thiophene/isothiazole analogs) increases molecular weight and alters electronic properties.
  • Acid Strength : The carboxylic acid group’s acidity varies with the heterocycle’s electron-withdrawing effects. Oxazole’s electron-deficient ring may enhance acidity compared to thiophene .

Biological Activity

5-Bromobenzo[d]oxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom substituted at the 5-position of the benzo[d]oxazole ring, along with a carboxylic acid group at the 2-position. The molecular formula is C9_9H6_6BrN1_1O3_3, and its molecular weight is approximately 244.05 g/mol. The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, particularly against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).

In a recent study, treatment with concentrations ranging from 10 to 100 µM resulted in significant reductions in cell viability:

Cell Line IC50 (µM) Viability (%) at 100 µM
A5492545
Caco-21530

The results indicate that the compound exhibits a dose-dependent cytotoxic effect, with greater potency observed in Caco-2 cells compared to A549 cells. This differential sensitivity may be attributed to variations in drug uptake and metabolism between the two cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary investigations suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases. Additionally, its structural features allow for effective binding to DNA, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

SAR studies have elucidated the importance of specific functional groups in enhancing the biological activity of oxazole derivatives. For instance, the bromine substitution at the 5-position has been linked to increased potency against microbial and cancerous cells. Modifications at other positions on the oxazole ring can further optimize efficacy and selectivity.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of benzo[d]oxazole compounds, including this compound, showed enhanced antimicrobial activity compared to their non-brominated counterparts .
  • Anticancer Potential : Research presented at an international oncology conference indicated that compounds similar to this compound exhibited significant anticancer effects in preclinical models, leading to ongoing clinical trials .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Bromobenzo[d]oxazole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via bromination of benzo[d]oxazole-2-carboxylic acid derivatives. Optimization strategies include:

  • Catalytic Systems : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective bromination at the 5-position .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Temperature Control : Maintaining 80–100°C minimizes side reactions (e.g., dehalogenation) .
  • Yield Monitoring : HPLC or LC-MS analysis ensures purity (>95%) and quantifies intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for carboxylic acid C=O) confirm structural integrity .
  • FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (exact mass ≈ 242.97 g/mol) identifies molecular ions and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact .
  • Respiratory Protection : Use NIOSH-approved N95/P2 respirators for dust control during weighing .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal via hazardous waste contractors .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electronegativity increases electrophilicity at the 2-carboxylic acid group, enhancing coupling efficiency with arylboronic acids .
  • Catalytic Screening : Test Pd(OAc)₂ with SPhos ligands for Buchwald-Hartwig aminations (yields >80% reported) .
  • Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated partners are used) to optimize stoichiometry .

Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Cellular Uptake : Radiolabel the compound with ⁷⁷Br for tracking in cancer cell lines via autoradiography .
  • In Vivo Models : Administer derivatives in xenograft mice (dose: 10–50 mg/kg) to assess tumor growth inhibition .

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare GHS classifications (e.g., H302 vs. H315) across SDS sheets .
  • In Silico Modeling : Use QSAR tools like TEST (Toxicity Estimation Software Tool) to predict acute oral toxicity .
  • Experimental Validation : Conduct OECD Guideline 423 acute oral toxicity tests in rodents to verify LD₅₀ values .

Methodological Considerations Table

Question TypeKey Techniques/ProtocolsCritical ParametersReferences
Synthesis OptimizationPd-catalyzed bromination, solvent screening, temperature gradientsYield (>90%), regioselectivity (>95%)
Biological EvaluationKinase inhibition assays, radiolabeling, xenograft modelsIC₅₀ < 1 µM, tumor volume reduction ≥50%
Toxicity AnalysisQSAR modeling, OECD 423 guidelines, in vitro cytotoxicity (MTT assay)LD₅₀ > 500 mg/kg (oral), IC₅₀ > 100 µM (cells)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromobenzo[d]oxazole-2-carboxylic acid
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5-Bromobenzo[d]oxazole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.